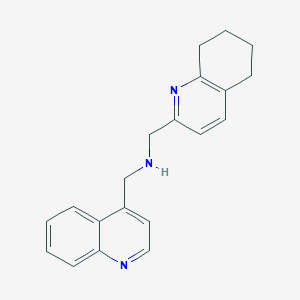

![molecular formula C14H18N2O6S B2969791 N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine CAS No. 620103-27-7](/img/structure/B2969791.png)

N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

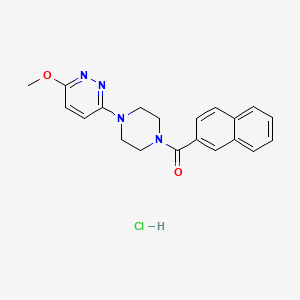

N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine is a chemical compound with the CAS Number: 620103-27-7 . It has a molecular weight of 342.37 . The IUPAC name for this compound is {methyl [4- (4-morpholinylsulfonyl)benzoyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine is 1S/C14H18N2O6S/c1-15(10-13(17)18)14(19)11-2-4-12(5-3-11)23(20,21)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique

Cytoprotective Agents and NMDA Receptor Inhibition

Research has shown that derivatives related to the structure of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine can act as potent inhibitors of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. These compounds have been synthesized to explore their cytoprotective properties against glutamate-induced toxicity, demonstrating potential applications in neuroprotective strategies. The synthesis approach involved the use of bioisostere benzene/thiophene exchange based on the standard glycine site antagonist template, resulting in compounds with significant protective effects in mouse fibroblast cell lines with transfected NMDA receptors (Buchstaller et al., 2006).

Anticonvulsant Activities

N-(Benzyloxycarbonyl)glycine esters and amides have been studied for their anticonvulsant activities. These compounds, including derivatives of N-(benzyloxycarbonyl)glycine, have shown promising results in models of seizures and convulsions, suggesting their potential as anticonvulsant agents. Notably, specific amide derivatives demonstrated significant efficacy in the maximal electroshock (MES) test, comparable to phenytoin, a well-known anticonvulsant drug. These findings highlight the therapeutic potential of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine derivatives in the treatment of seizure disorders (Geurts et al., 1998).

Anti-inflammatory Properties

A series of N-substituted amino acids with complex pyrimidine structures, including derivatives related to N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine, have been synthesized and tested for their anti-inflammatory activity. These compounds exhibited significant antiphlogistic activity, suggesting their potential application in the development of new anti-inflammatory agents (Bruno et al., 1999).

Propriétés

IUPAC Name |

2-[methyl-(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-15(10-13(17)18)14(19)11-2-4-12(5-3-11)23(20,21)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOXZFIVYHTHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)

![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)

![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)

![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)